4-Chloro-2,6-diacetylpyridine
CAS No.: 195967-10-3
Cat. No.: VC21307398
Molecular Formula: C9H8ClNO2
Molecular Weight: 197.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 195967-10-3 |
---|---|
Molecular Formula | C9H8ClNO2 |
Molecular Weight | 197.62 g/mol |
IUPAC Name | 1-(6-acetyl-4-chloropyridin-2-yl)ethanone |
Standard InChI | InChI=1S/C9H8ClNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3 |
Standard InChI Key | HVWKKCHGZJFEQD-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl |
Canonical SMILES | CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl |
Introduction
Physical and Chemical Properties
4-Chloro-2,6-diacetylpyridine exhibits distinct physicochemical properties that determine its behavior in various chemical environments. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 4-Chloro-2,6-diacetylpyridine
Property | Value |
---|---|
CAS Registry Number | 195967-10-3 |
Molecular Formula | C₉H₈ClNO₂ |
Molecular Weight | 197.62 g/mol |
IUPAC Name | 1-(6-acetyl-4-chloropyridin-2-yl)ethanone |
Standard InChI | InChI=1S/C9H8ClNO2/c1-5(12)8-3-7(10)4-9(11-8)6(2)13/h3-4H,1-2H3 |
Standard InChIKey | HVWKKCHGZJFEQD-UHFFFAOYSA-N |
SMILES Notation | CC(=O)C1=CC(=CC(=N1)C(=O)C)Cl |
PubChem Compound ID | 10821768 |
Physical Appearance | Crystalline solid |
Solubility | Soluble in organic solvents including methanol, ethanol, acetone, chloroform; limited solubility in water |
The compound possesses two carbonyl groups attached to the pyridine ring, making it a potential bidentate or tridentate ligand in coordination chemistry. The electronegative chlorine atom at position 4 affects the electron distribution within the aromatic ring, influencing the reactivity and chemical behavior of the compound.
Synthesis Methods
While direct synthesis information for 4-Chloro-2,6-diacetylpyridine is limited in the provided sources, similar compounds like 2,6-diacetylpyridine (DAP) provide insight into potential synthetic routes. These can be adapted to incorporate the chlorine substituent at position 4.
Chemical Reactivity and Transformations
The structure of 4-Chloro-2,6-diacetylpyridine presents multiple reactive sites, enabling various chemical transformations of interest to synthetic chemists.
Derivative Formation
The reactivity of the acetyl groups makes 4-Chloro-2,6-diacetylpyridine a potential precursor for the synthesis of more complex structures. By analogy with similar compounds described in search result , the acetyl groups could potentially be converted to hydrazides, which could further react with aldehydes to form Schiff bases . These derivative structures might exhibit interesting biological activities, as suggested by the antibacterial and antifungal properties reported for similar compounds in the literature.
A comparative table of related derivatives, based on the information from search result , is presented in Table 2.
Compound Type | Core Structure | Functional Groups | Potential Applications |
---|---|---|---|
4-Chloro-2,6-diacetylpyridine | Pyridine with Cl at position 4 | Two acetyl groups at positions 2,6 | Precursor for ligands and active compounds |
2,6-Bis-carboxamide pyridine esters | Pyridine | Carboxamide and ester groups | Intermediate compounds |
Pyridine-bridged 2,6-bis-carboxamide hydrazides | Pyridine | Carboxamide and hydrazide groups | Moderate antimicrobial activity |
Schiff bases of pyridine derivatives | Pyridine | Various (methoxy, chloro, etc.) | Significant antimicrobial activity |
This comparison suggests potential development pathways for 4-Chloro-2,6-diacetylpyridine, particularly for creating derivatives with biological activity through modification of the acetyl groups .
Applications in Coordination Chemistry
The structure of 4-Chloro-2,6-diacetylpyridine makes it particularly suitable for applications in coordination chemistry. Similar pyridine derivatives have been extensively studied for their ability to form complexes with various metal ions.
Ligand Properties
4-Chloro-2,6-diacetylpyridine can function as a multidentate ligand, potentially coordinating through:
-
The pyridine nitrogen (central donor atom)
-
The two carbonyl oxygen atoms from the acetyl groups
-
Possible involvement of the chlorine atom in secondary interactions
This coordination behavior could lead to the formation of stable metal complexes with interesting structural and electronic properties. The chlorine substituent would modify the electronic characteristics of the pyridine ring compared to unsubstituted 2,6-diacetylpyridine, potentially altering the binding strength and selectivity toward different metal ions.
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